molecular formula C17H19ClN4O2 B5508513 N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide

N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide

Cat. No.: B5508513
M. Wt: 346.8 g/mol
InChI Key: ITHWYBJDOAJHNT-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.1196536 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide is involved in the synthesis and characterization of various chemical compounds. Saeed et al. (2014) described the synthesis of N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-Aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones, starting from methyl 2-(quinolin-8-yloxy) acetate (Saeed, Abbas, Ibrar, & Bolte, 2014).

Anti-Cancer Activity

Bingul et al. (2016) identified the compound as part of a scaffold leading to the development of biologically active hydrazide compounds. These compounds showed potential anti-cancer activity against various cancer cell lines (Bingul, Tan, Gardner, Sutton, Arndt, Marshall, Cheung, Kumar, & Black, 2016).

Antimicrobial Activity

Ahmed et al. (2006) explored the antimicrobial activity of derivatives involving this compound. The study found significant inhibition of bacterial and fungal growth by the final compounds (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).

Chemosensor Development

Wu et al. (2018) synthesized a simple chemosensor using a derivative of this compound, exhibiting high selectivity towards Zn2+ in aqueous media. This highlights its application in fluorescence sensing and potential biological implications (Wu, Mao, Wang, Zhao, Xu, Xu, & Xue, 2018).

Eco-Friendly Synthesis Methods

Siddiqui and Khan (2014) described an eco-friendly and sustainable protocol for the synthesis of new quinolinyl alkenes, involving a compound similar to this compound. This emphasizes its role in green chemistry (Siddiqui & Khan, 2014).

Spectrophotometric Sensing

Yang et al. (2015) developed a dual-functional chemosensor using a derivative of this compound, capable of detecting Al3+ and Cu2+ under aqueous conditions, demonstrating its utility in chemical sensing applications (Yang, Yuan, Yu, He, Hu, Wu, Jiang, & Wei, 2015).

Antioxidant Studies

Ahmad et al. (2011) conducted antioxidant and antimicrobial studies on N'-[(2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides, demonstrating the compound's potential in developing treatments with antioxidant properties (Ahmad, Rizvi, Siddiqui, Ahmad, Parvez, & Suliman, 2011).

Catalytic Applications

Sarkar et al. (2015) utilized quinoline based tridentate ligands, related to this compound, in the synthesis of oxorhenium(V) complexes. These complexes were investigated for their potential as catalysts in oxidation reactions (Sarkar, Hens, & Rajak, 2015).

Properties

IUPAC Name

N-[(E)-(2-chloro-8-methylquinolin-3-yl)methylideneamino]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-12-3-2-4-13-9-14(17(18)20-16(12)13)10-19-21-15(23)11-22-5-7-24-8-6-22/h2-4,9-10H,5-8,11H2,1H3,(H,21,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHWYBJDOAJHNT-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=NNC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=N/NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.